RCS-4 2-methoxy isomer
Overview
Description
It is an analog of RCS-4, differing only in the location of the methoxy group on the phenyl ring . Synthetic cannabinoids like RCS-4 2-methoxy isomer are designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants.
Preparation Methods
The synthesis of RCS-4 2-methoxy isomer involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a pentyl chain at the nitrogen atom and a methoxyphenyl group at the 3-position. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
RCS-4 2-methoxy isomer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents used include halogens and nucleophiles.
Scientific Research Applications
RCS-4 2-methoxy isomer has several scientific research applications:
Mechanism of Action
RCS-4 2-methoxy isomer exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite . The binding of this compound to these receptors activates signaling pathways that lead to its pharmacological effects .
Comparison with Similar Compounds
RCS-4 2-methoxy isomer is similar to other synthetic cannabinoids such as JWH-250 and RCS-8. it is unique due to the specific position of the methoxy group on the phenyl ring . This structural difference can influence its binding affinity and activity at cannabinoid receptors. Similar compounds include:
Properties
IUPAC Name |
(2-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-4-9-14-22-15-18(16-10-5-7-12-19(16)22)21(23)17-11-6-8-13-20(17)24-2/h5-8,10-13,15H,3-4,9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRFLQZVMFTRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342665 | |
Record name | (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345966-76-8 | |
Record name | RCS-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RCS-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSN77ZL0GD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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